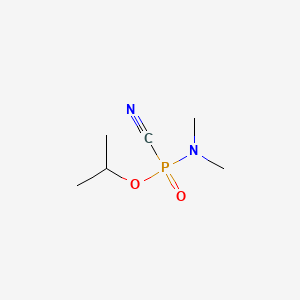

Isopropyl N,N-dimethylphosphoramidocyanidate

Description

Properties

CAS No. |

63815-55-4 |

|---|---|

Molecular Formula |

C6H13N2O2P |

Molecular Weight |

176.15 g/mol |

IUPAC Name |

[dimethylamino(propan-2-yloxy)phosphoryl]formonitrile |

InChI |

InChI=1S/C6H13N2O2P/c1-6(2)10-11(9,5-7)8(3)4/h6H,1-4H3 |

InChI Key |

UQPMVHZOZHVRLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(C#N)N(C)C |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedures

While direct detailed procedures exclusively for Isopropyl N,N-dimethylphosphoramidocyanidate are scarce in open literature, related phosphoramidocyanidate compounds and analogs provide insight into viable preparation methods. The following summarizes typical approaches based on available research and analogous compound syntheses:

Phosphoryl Cyanide Ester Formation

The key step is the formation of the phosphoramidocyanidate ester, which can be achieved by reacting a chlorophosphoryl intermediate with isopropanol and dimethylamine, followed by cyanide substitution.

- Starting materials: Phosphoryl chloride derivatives (e.g., phosphoryl dichloride), isopropanol, dimethylamine, and cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide).

- Reaction conditions: Typically conducted under inert atmosphere (nitrogen or argon), at low temperatures to moderate temperatures (0–25 °C), to control reactivity and prevent side reactions.

- Mechanism: The chlorophosphoryl compound undergoes nucleophilic substitution by isopropanol to form the isopropyl phosphoryl intermediate, which then reacts with dimethylamine to form the N,N-dimethylphosphoramidate. Subsequent cyanide substitution replaces a leaving group (often chloride) with the cyanide group to yield the phosphoramidocyanidate.

Alternative Synthetic Route via Phosphoramidate Precursors

Another approach involves:

- Preparation of isopropyl N,N-dimethylphosphoramidate by reacting phosphoryl chloride with isopropanol and dimethylamine.

- Conversion of the phosphoryl group to the cyanidate by treatment with cyanide salts under controlled conditions.

This method requires careful purification steps to remove unreacted starting materials and by-products.

Representative Experimental Protocol (Inferred from Related Compounds)

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Phosphoryl dichloride + isopropanol, base (e.g., triethylamine), 0–5 °C | Formation of isopropyl phosphoryl chloride intermediate | Controlled temperature prevents side reactions |

| 2 | Addition of dimethylamine at 0–25 °C | Formation of isopropyl N,N-dimethylphosphoramidate | Stirred under inert atmosphere |

| 3 | Treatment with sodium cyanide or trimethylsilyl cyanide in suitable solvent (e.g., acetonitrile) | Substitution of chloride by cyanide to form phosphoramidocyanidate | Reaction monitored by NMR or TLC |

| 4 | Purification by column chromatography or recrystallization | Isolation of pure this compound | Characterized by NMR, IR, MS |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^31P NMR are essential to confirm the structure, especially the phosphorus environment and the presence of the cyanide group.

- Infrared Spectroscopy (IR): Identification of the cyanide stretch (~2200 cm^-1) confirms cyanide incorporation.

- Mass Spectrometry (MS): Confirms molecular weight (176.15 g/mol) and fragmentation pattern.

- Elemental Analysis: Verifies purity and composition.

Challenges and Considerations

- Temperature control: Critical during substitution steps to avoid over-reduction or decomposition.

- Solubility: Some intermediates may have limited solubility at low temperatures, requiring solvent optimization (e.g., dichloromethane preferred over toluene).

- Quenching and workup: Use of mild quenching agents (e.g., acetic acid) and filtration aids (Celite) improves yield and purity.

- Safety: Cyanide reagents require strict handling protocols due to toxicity.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Better solubility and temperature control |

| Temperature | −65 °C to 25 °C | Low temp for substitution, room temp for amination |

| Cyanide Source | Sodium cyanide or trimethylsilyl cyanide | Depends on desired reaction conditions |

| Atmosphere | Nitrogen or Argon | Prevents oxidation/hydrolysis |

| Purification | Column chromatography or recrystallization | Ensures high purity |

Chemical Reactions Analysis

Isopropyl N,N-dimethylphosphoramidocyanidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphoramidate derivatives.

Reduction: Reduction reactions can convert it into simpler phosphoramidates.

Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

Isopropyl N,N-dimethylphosphoramidocyanidate is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.

Biology: The compound is studied for its effects on biological systems, particularly its interaction with enzymes and proteins.

Medicine: Research into its potential therapeutic applications and its mechanism of action in biological systems.

Industry: It is used in the development of pesticides and other chemical products.

Mechanism of Action

The mechanism of action of isopropyl N,N-dimethylphosphoramidocyanidate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and potentially toxic effects. This mechanism is similar to other organophosphate compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical properties of Isopropyl N,N-dimethylphosphoramidocyanidate and its analogs:

Key Differences and Research Findings

3.1 Structural Impact on Physicochemical Properties

- Alkyl Chain Length and Branching: The isopropyl group (branched C₃) confers lower boiling points and higher volatility compared to straight-chain analogs like Propyl N,N-dimethylphosphoramidocyanidate (linear C₃) . Longer alkyl chains (e.g., Heptyl, Hexyl) increase lipophilicity, enhancing membrane permeability but reducing volatility .

3.2 Reactivity and Stability

- Hydrolysis: Ethyl N,N-dimethylphosphoramidocyanidate (Tabun) undergoes rapid hydrolysis in aqueous environments, forming non-toxic phosphoric acid derivatives . Cyano groups (-CN) in phosphoramidocyanidates act as leaving groups during hydrolysis, differing from fluoridates (e.g., Sarin, GB) where fluorine is the leaving group .

3.4 Environmental and Regulatory Considerations

- Persistence :

- Regulatory Status :

- All listed compounds are classified as Schedule 1A chemicals under the CWC, restricting their production and use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.